molecular formula C11H13NO4S B14218439 1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid CAS No. 824936-64-3

1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid

Cat. No.: B14218439
CAS No.: 824936-64-3
M. Wt: 255.29 g/mol
InChI Key: WSWLBAXHHGNVNQ-UHFFFAOYSA-N
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Description

1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid is a compound of interest in various fields of chemistry and biology This compound features a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a methanesulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-aminophenylcyclopropane-1-carboxylic acid with methanesulfonyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid is unique due to its combination of a methanesulfonylamino group and a cyclopropane ring, which imparts distinct chemical and biological properties

Properties

CAS No.

824936-64-3

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

1-[4-(methanesulfonamido)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H13NO4S/c1-17(15,16)12-9-4-2-8(3-5-9)11(6-7-11)10(13)14/h2-5,12H,6-7H2,1H3,(H,13,14)

InChI Key

WSWLBAXHHGNVNQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2(CC2)C(=O)O

Origin of Product

United States

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